CRES protein
Description
Properties
CAS No. |
149291-61-2 |
|---|---|
Molecular Formula |
C6H5N3O |
Synonyms |
CRES protein |
Origin of Product |
United States |
Molecular Architecture and Biochemical Characteristics of Cres Protein
Gene Structure and Genomic Organization of Cst8 (CRES)
The gene encoding CRES protein, Cst8, is a protein-coding gene located in the cystatin locus. wikipedia.orgsinobiological.com In humans, the CST8 gene is situated on chromosome 20 at band 20p11.21. wikipedia.orgsinobiological.com The mouse ortholog, Cst8, is located on chromosome 2. wikipedia.org The CST8 gene is conserved across various organisms, including chimpanzees, Rhesus monkeys, dogs, cows, mice, and rats, with orthologs identified in 85 organisms. sinobiological.com The cystatin locus on chromosome 20 contains the majority of the type 2 cystatin genes and pseudogenes. wikipedia.org Alternative splicing of the CST8 gene can result in multiple transcript variants. nih.gov Studies in mice suggest an age-dependent expression pattern for the Cres gene in the testis and epididymis. nih.gov
Protein Primary Sequence and Structural Motifs
Identification of Functional Domains and Active Centers
Functional domains within a protein are regions that have specific roles, often independent of the rest of the protein chain. Active centers are specific sites within a protein, often within a functional domain, where biological activity occurs.
Research has indicated that this compound possesses antimicrobial activity. plos.orgnih.gov Functional analysis of different CRES polypeptides has helped to pinpoint the region responsible for this activity. Studies using CRES fragments showed that the N-terminal 30 residues (N30) had no significant antimicrobial activity, whereas a fragment encompassing the N-terminal 60 residues (N60) showed similar activity to the full-length this compound. plos.orgnih.govnih.gov These findings suggest that the active center for the antimicrobial activity of this compound is located between amino acid residues 31 and 60 in its N-terminus. plos.orgnih.govnih.gov Mechanistically, this compound has been shown to kill E. coli by permeabilizing and disrupting bacterial membranes and inhibiting macromolecular synthesis. nih.govnih.gov
This compound Isoforms and Post-Translational Modifications
Protein isoforms are different forms of a protein arising from a single gene, often due to alternative splicing or post-translational modifications. numberanalytics.comwikipedia.org Post-translational modifications (PTMs) are chemical modifications that occur after protein translation, influencing protein function, localization, and stability. numberanalytics.comresearchgate.net
Studies in mice have identified two this compound isoforms with molecular weights of 12 kDa and 14 kDa. queensu.ca The existence of isoforms contributes to the diversity of protein function and regulation. numberanalytics.com
Glycosylated and Non-Glycosylated Forms
Glycosylation is a common type of post-translational modification where complex sugars (glycans) are attached to proteins. peakproteins.comnih.gov This process typically occurs in the endoplasmic reticulum and Golgi apparatus. peakproteins.com Glycosylation can impact protein folding, stability, and function. peakproteins.comnih.gov
This compound is known to undergo post-translational modifications, including glycosylation. genecards.orguniprot.org Specifically, glycosylation sites have been identified at Asn27 and Asn39 in human CST8 (UniProtKB/Swiss-Prot: O60676). genecards.org In mouse Cystatin-8 (UniProtKB: P32766), N-linked glycosylation has been noted at Asn39 and Asn100. uniprot.org The presence of glycosylation can lead to different forms of the protein, namely glycosylated and non-glycosylated forms. peakproteins.com These different glycoforms can be detected and separated using techniques like SDS-PAGE and mass spectrometry. peakproteins.compeakproteins.com Glycosylated proteins may appear as a smear on SDS-PAGE gels due to the heterogeneity of glycosylation, while non-glycosylated proteins typically show a distinct band. peakproteins.com
Table 1: Predicted Glycosylation Sites in this compound
| Organism | UniProt Accession | Amino Acid Position | Type of Glycosylation |
| Human | O60676 | Asn27 | N-linked (GlcNAc...) |
| Human | O60676 | Asn39 | N-linked (GlcNAc...) |
| Mouse | P32766 | Asn39 | N-linked (GlcNAc...) |
| Mouse | P32766 | Asn100 | N-linked (GlcNAc...) |
Table 2: this compound Isoforms Identified in Mouse
| Isoform | Approximate Molecular Weight |
| 1 | 12 kDa |
| 2 | 14 kDa |
Differential Molecular Weight Variants (e.g., 19 kDa, 14 kDa)
This compound is observed in multiple molecular weight variants, which can be attributed, in part, to post-translational modifications such as glycosylation. Western blot analysis of testicular and epididymal proteins has identified a predominant this compound band at approximately 19 kDa and a less abundant form at 14 kDa. Studies on mouse pituitary glands and the LbetaT2 gonadotrope cell line have also detected CRES proteins at 19 kDa and 14 kDa in lysates and secretory granules. Interestingly, predominant CRES proteins present in cell culture conditioned media were observed at slightly lower molecular weights of 17 kDa and 12 kDa.
Further research has indicated that the higher-molecular-mass variants (19 kDa and 17 kDa) are a result of N-linked glycosylation, specifically due to the presence of high mannose residues. This suggests that glycosylation contributes to the observed heterogeneity in the molecular weight of this compound. This compound appears as non-glycosylated (14- and 12- kDa) and glycosylated isoforms (19- and 17- kDa).
The differential expression and localization of these isoforms may suggest distinct functional roles during sperm development and maturation.
Here is a summary of the observed molecular weight variants:
| Variant (kDa) | Modification | Location/Context | Source |
| 19 | N-linked glycosylation | Epididymal lysates, Testis, Pituitary lysates, LbetaT2 secretory granules | |
| 17 | N-linked glycosylation | Cell culture conditioned media (LbetaT2) | |
| 14 | Non-glycosylated | Epididymal lysates, Testis, Pituitary lysates, LbetaT2 secretory granules, Sperm tail accessory fibers | |
| 12 | Non-glycosylated | Cell culture conditioned media (LbetaT2) |
Conformational Dynamics and Oligomerization States
This compound exhibits complex conformational dynamics and can undergo oligomerization, including the formation of amyloid structures. Studies have shown that recombinant this compound can self-aggregate in vitro and in vivo, forming high-molecular-mass amyloid structures. These amyloid structures containing CRES have been identified as a component of the normal mouse epididymal lumen.
The ability of CRES to self-assemble into amyloid structures suggests a potential role in forming organized matrices or deposits in the reproductive tract lumen. While the functional implications of CRES amyloid formation are still being investigated, it has been reported that these structures in the epididymal lumen did not exert apparent cytotoxic effects on spermatozoa.
The conformational dynamics of proteins, including folding, unfolding, and transient intermediate states, are critical for their function and can influence their propensity to aggregate. The formation of amyloid fibrils, characterized by a cross-β structural scaffold, is a multi-step process involving protein misfolding and self-assembly into various oligomeric states. For CRES, the domain-swapped dimer has been proposed as a basic unit in the formation of its amyloid matrix.
The conformational dynamics and oligomerization states of CRES are thus integral to its behavior and potential functions, particularly within the unique environment of the epididymal lumen.
Expression Profile and Cellular Distribution
Tissue-Specific Expression Patterns
CRES gene expression is notably restricted, with its mRNA detected in a limited number of tissues. plos.orgnih.gov This contrasts with the more widespread expression of typical cystatins. nih.gov
Male Reproductive Tract: Testis and Epididymis
The male reproductive tract, specifically the testis and epididymis, shows high levels of CRES gene expression. plos.orgnih.gov In the testis, CRES mRNA expression is stage-specific during spermatogenesis. plos.orgnih.gov The CRES transcript is dramatically restricted to the very proximal caput region of the epididymis, with significantly lower expression (15- to 20-fold less) observed in the testis. nih.gov This expression in the epididymis is dependent on testicular factors. nih.govnih.gov
Neuroendocrine System: Anterior Pituitary Gland
CRES gene expression has also been detected in the anterior pituitary gland. plos.orgnih.govnih.govoup.com Specifically, CRES mRNA and protein are present in the gonadotroph cells of the anterior pituitary in both male and female mice. nih.govoup.com CRES protein in gonadotropes may be hormonally regulated. nih.gov
Other Relevant Tissues (e.g., Ovary, Corpus Luteum)
Beyond the male reproductive tract and the anterior pituitary, CRES gene expression has been observed in the ovary. plos.orglsuhsc.edu Within the ovary, CRES mRNA is present in early follicles and the corpus luteum. nih.govresearchgate.net However, the expression levels in the ovary are much lower compared to the testis and epididymis. plos.org
Summary of Tissue Expression:
| Tissue | CRES mRNA Expression | This compound Detection |
| Testis | High | Detected |
| Epididymis (Proximal Caput) | Very High | Detected |
| Anterior Pituitary Gland | Detected | Detected |
| Ovary | Lower | Detected (Corpus Luteum, Early Follicles) nih.govresearchgate.net |
| Other Tissues (e.g., deferent duct, adrenal gland, kidney) | Not detected | Not detected |
Cell-Specific Localization
The localization of this compound within specific cell types further highlights its potential roles in reproductive processes.
Testicular Germ Cells (Round and Elongating Spermatids)
In the testis, CRES mRNA is predominantly localized to round and early elongating spermatids. plos.orgnih.gov this compound is transiently expressed in the testis and localized to elongating spermatids. nih.gov Specifically, this compound is first detected in early elongating spermatids of Stages IX-XI and reaches the acrosome at late stages of spermatogenesis. plos.org Studies in normal mice have shown CRES localized exclusively in mid and late elongating spermatids. nih.gov
Epididymal Epithelial Cells (Principal Cells of Proximal Caput Epididymis)
This compound is exclusively synthesized by the principal cells of the proximal caput epididymis. plos.orgnih.govoup.com Following synthesis, it is secreted into the lumen of the mid-caput epididymis. plos.orgoup.com Interestingly, the secreted this compound disappears from the epididymal lumen by the distal caput epididymidis. plos.orgnih.gov In the initial segment of the epididymis, principal cells show supranuclear and luminal reactions for CRES. nih.gov CRES has also been detected in clear cells in the cauda region, present exclusively as aggregates in the lumen. nih.gov
Cellular Localization Summary:
| Tissue/Region | Cell Type | CRES Localization |
| Testis | Round and Elongating Spermatids | Cytoplasm, then Acrosome (Stages IX-XI onwards) plos.orgnih.govnih.gov |
| Epididymis (Proximal Caput) | Principal Epithelial Cells | Synthesized and secreted into lumen plos.orgnih.govoup.com |
| Epididymal Lumen (Mid-Caput) | Extracellular | Present |
| Epididymal Lumen (Distal Caput & Cauda) | Extracellular | Absent (distal caput), Aggregates (cauda) plos.orgnih.govnih.gov |
| Anterior Pituitary Gland | Gonadotroph Cells | Colocalizes with LHβ protein nih.govoup.com |
| Efferent Ducts | Epithelial Cells | Apical region (suggestive of endosomes) nih.gov |
Anterior Pituitary Gonadotropes (Co-localization with LHbeta)nih.gov
This compound is expressed in the anterior pituitary gland, specifically in gonadotropes. oup.comoup.comnih.gov Studies using double-label immunofluorescence analysis have demonstrated that this compound colocalizes with Luteinizing Hormone beta (LHβ) protein in mouse anterior pituitary gonadotropes. oup.comoup.comnih.gov This co-localization suggests a potential role for CRES in regulating gonadotrope secretion and the control of reproduction. oup.comnih.gov this compound has been detected in whole mouse pituitary glands and is synthesized and secreted by gonadotrope cell lines. oup.comnih.gov Interestingly, while 19 kDa and 14 kDa CRES proteins are predominant in epididymal lysates, secretory granules, and whole pituitary gland lysates, 17 kDa and 12 kDa forms are present in cell culture conditioned media, with the higher molecular mass forms resulting from N-linked glycosylation. nih.gov The expression of Cres mRNA and protein in gonadotropes is subject to hormonal regulation, with GnRH and, to a lesser extent, estradiol (B170435) negatively regulating Cres mRNA levels. nih.gov Androgens, such as dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101), appear to restore this compound levels in castrated mice, suggesting a direct regulatory effect on gonadotropes. nih.gov
Subcellular Localization and Dynamic Relocation Current time information in Allahabad, IN.nih.govoup.comoup.comnih.govoup.com
The subcellular localization of this compound is dynamic and varies depending on the cell type and the maturation status of spermatozoa. nih.govCurrent time information in Allahabad, IN.oup.comnih.govoup.com
Subcellular Localization and Dynamic Relocation
Sperm Acrosome and its Anterior RegionCurrent time information in Allahabad, IN.nih.govoup.comnih.govoup.com
This compound is localized in the sperm acrosome, a cap-like organelle covering the anterior part of the sperm head. nih.govoup.comoup.com Immunolocalization studies, including indirect immunofluorescence and immunogold electron microscopy, have confirmed its presence in the acrosome of mouse spermatozoa. nih.govoup.comoup.com The localization within the acrosome, a site rich in hydrolytic and proteolytic enzymes, suggests a potential role in regulating intraacrosomal protein processing or involvement in fertilization. nih.govoup.comoup.com As spermatozoa mature during epididymal transit, the localization of this compound within the acrosome appears to change. oup.comoup.com In testicular and proximal caput epididymal sperm, CRES is dispersed throughout the anterior and posterior regions of the acrosome, while in spermatozoa from the cauda epididymidis, it is primarily restricted to the anterior region. oup.comoup.com this compound is released during the acrosome reaction. nih.govoup.comoup.com
Secretion into Epididymal Luminal FluidCurrent time information in Allahabad, IN.nih.govoup.comnih.govoup.com
This compound is synthesized and secreted by the proximal caput epididymal epithelium. nih.govnih.govoup.comasiaandro.comresearchgate.net It accumulates in the lumen of the mid-caput epididymis. oup.comasiaandro.comresearchgate.net Within the epididymal lumen, CRES is present in various forms, including monomeric (14 and 19 kDa) and soluble SDS-sensitive and SDS-resistant oligomeric structures. nih.govasiaandro.com Studies have also indicated the presence of insoluble forms of CRES in the epididymal luminal fluid. researchgate.net The sudden disappearance of CRES from the distal caput epididymal lumen suggests mechanisms for its removal. asiaandro.com
Association with Spermatozoaoup.comnih.govoup.com
The presence of this compound in developing germ cells and the epididymal luminal fluid led to investigations into its association with spermatozoa. nih.govoup.com Studies have confirmed that this compound is associated with spermatozoa. oup.comnih.govoup.com In addition to its localization in the acrosome, a population of this compound has been found to reside in the outer dense fibers (ODFs) of spermatozoa. nih.govoup.com A nonionic, detergent-insoluble 14-kDa CRES isoform was detected in extracts of cauda epididymal sperm, associated with the accessory fibers of the tail. nih.gov Immunogold labeling further showed CRES concentrated over growing ODFs in the testes and persisting in spermatozoa. nih.gov This suggests that a CRES isoform assembles as part of the ODFs during spermiogenesis and is retained as a covalently bound component. nih.gov
Biological Functions and Mechanistic Insights
Role in Male Reproductive Physiology
CRES is synthesized in a stage-specific manner during spermatogenesis and is also produced and secreted by the proximal caput epididymal epithelium. oup.comnih.gov This dual origin highlights its potential influence on sperm from their development in the testis through their maturation in the epididymis. oup.comnih.gov Although initial in vivo studies in CRES null mice showed no difference in reproductive ability, in vitro fertilization experiments revealed a significant reduction in the fertility of sperm from these mice, indicating a crucial role for CRES in the processes leading to fertilization. researchgate.netoup.comoup.com
Contribution to Spermatogenesis and Germ Cell Development
Within the testis, CRES gene expression is stage-specific during spermatogenesis. nih.gov In mice, CRES mRNA is predominantly localized to round and early elongating spermatids. plos.orgnih.gov The protein is first detected in early elongating spermatids of stages IX-XI and reaches maximal levels in elongating spermatids of stages I-V, decreasing significantly by stage VIII. oup.comnih.gov CRES protein has been localized to the elongating spermatids in the testis. oup.comnih.gov This transient expression pattern during specific stages of germ cell development suggests a specialized role during spermatogenesis. nih.gov In humans, CRES is highly expressed in the testis, specifically within clusters of round spermatids. nih.gov
Involvement in Epididymal Sperm Maturation
This compound is synthesized and secreted by the epithelium of the proximal caput epididymidis, entering the epididymal lumen. nih.govoup.comnih.gov As spermatozoa transit the epididymis, they undergo a complex maturation process, acquiring progressive motility and the capacity to fertilize an oocyte. nih.gov This maturation involves interaction with proteins secreted by the epididymal epithelium. nih.gov CRES is present in the luminal fluid surrounding maturing spermatozoa and is associated with the sperm acrosome. nih.govoup.com Interestingly, the localization of this compound within the acrosome changes during epididymal maturation. In testicular and proximal caput epididymal sperm, CRES is dispersed in both the anterior and posterior regions of the acrosome, while in cauda epididymal sperm, it is primarily restricted to the anterior region. oup.com This condensation of localization is similar to that observed for other acrosomal proteins during epididymal transit. oup.com
Different molecular weight forms of this compound are observed in the testis and epididymis. Western blot analysis has shown predominant 19 kDa and less abundant 14 kDa forms in testicular and proximal caput epididymal spermatozoa, with the 14 kDa form becoming predominant in mid-caput to cauda epididymal spermatozoa. oup.comnih.gov The secreted this compound has been shown to exist in the epididymal lumen as monomeric forms (14 and 19 kDa, the latter being N-glycosylated) as well as high molecular mass complexes. nih.gov Recombinant this compound can self-aggregate and form amyloid structures in vitro, and amyloid structures containing CRES have been found in the normal mouse epididymal lumen, suggesting a potential role for functional amyloid in sperm maturation or maintaining the luminal environment. nih.govplos.org
Participation in Sperm Capacitation
Sperm capacitation is a series of physiological changes that sperm undergo in the female reproductive tract, rendering them competent to fertilize an oocyte. Sperm from CRES null mice exhibit impaired capacitation in vitro. researchgate.netoup.comoup.com These sperm show reduced fertility, a decreased ability to bind zona pellucida-intact oocytes, and impaired fusion with the oocyte plasma membrane. researchgate.netoup.comoup.com
Impact on Protein Tyrosine Phosphorylation
Protein tyrosine phosphorylation is a key signaling event during sperm capacitation across various mammalian species. oup.commdpi.comnih.gov Studies have shown that CRES null sperm exhibit decreased protein tyrosine phosphorylation associated with capacitation. researchgate.netoup.comoup.comoup.com This suggests that CRES plays an important role in the signaling pathways that regulate protein tyrosine phosphorylation during capacitation. researchgate.netoup.com
Influence on Progesterone-Induced Acrosome Reaction
The acrosome reaction is an essential event for fertilization, involving the release of acrosomal enzymes to penetrate the zona pellucida. Progesterone is a known inducer of the acrosome reaction in capacitated sperm. oup.come-jarb.orgmdpi.com CRES null sperm are unable to undergo a progesterone-induced acrosome reaction after incubation in capacitating media. researchgate.netoup.comoup.comoup.com This finding further supports a critical role for CRES in the capacitation process and the subsequent ability of sperm to undergo the acrosome reaction in response to physiological stimuli like progesterone. researchgate.netoup.com
Data from a study comparing progesterone-induced acrosome reaction in wild-type (CRES +/+) and CRES null (CRES -/-) mouse sperm is presented below:
| Sperm Genotype | Treatment | Percentage of Acrosome Reaction |
| CRES +/+ | Progesterone (PG) | 36.02% |
| CRES -/- | Progesterone (PG) | 17.06% |
| CRES +/+ | DMSO (Control) | 21.81% |
| CRES -/- | DMSO (Control) | 19.43% |
| Data derived from researchgate.netoup.comoup.com. |
Potential Link to Adenylyl Cyclase/cAMP Signaling Pathways
Capacitation involves the activation of key signaling pathways, including those involving adenylyl cyclase and cyclic AMP (cAMP). oup.comresearchgate.netnih.gov An increase in intracellular cAMP is one of the early events of capacitation. researchgate.net Studies are currently ongoing to investigate whether the absence of CRES directly or indirectly affects the activation of these signaling events, specifically comparing cAMP levels and the activation of PKA and downstream targets like ERK-1/2 in capacitated wild-type and CRES null sperm. researchgate.netoup.com While the precise link is still under investigation, the impaired capacitation and reduced protein tyrosine phosphorylation observed in CRES null sperm suggest a potential connection to the cAMP-dependent signaling cascades that are crucial for these processes. researchgate.netoup.comnih.govresearchgate.net
Regulation of Proteolytic Activity (e.g., PC4) in the Epididymal LumenCRES has been shown to inhibit the activity of certain serine proteases, including prohormone convertase 2 and proprotein convertase PC4 (PCSK4)oup.comnih.gov. PC4 is a member of the proprotein convertase superfamily that processes inactive precursor proteins into their active forms through endoproteolytic cleavagejenabioscience.comresearchgate.net. PC4 activity is crucial for mammalian fertilization, partly through the activation of sperm surface proteins. PC4 knockout mice show impaired male fertility due to premature sperm acrosome reactionjenabioscience.comresearchgate.net.
Research indicates that epididymal CRES recombinant protein inhibits PC4 activity in vitro, and this inhibition varies depending on the oligomeric state of CRES jenabioscience.comnih.gov. The dimeric form of CRES exhibits a lower inhibition constant (Ki ~8 μM) against the fluorogenic substrate Boc-RVRR-MCA compared to the monomeric form (Ki > 100 μM) jenabioscience.comnih.gov. Both monomeric and dimeric forms of CRES were found to block PC4-mediated processing of human proIGF-2 in a human placenta tropoblast cell line, with the dimer being more efficient jenabioscience.comresearchgate.net. The presence of PC4-like activity and this compound in varying levels within different compartments of the epididymal fluid further supports a potential function for CRES as a regulator of PC4 in the context of sperm-egg interaction and fertilization jenabioscience.comresearchgate.net. These observations suggest that CRES may play a role in regulating PC4 activity during sperm storage and transport in the epididymis, which is important for maintaining sperm fertilizing capacity jenabioscience.comresearchgate.net.
Antimicrobial Activities and Innate Immunity in the Male Reproductive Tractthis compound has been identified as a novel and innate antimicrobial protein that potentially protects the male reproductive tract against invading pathogensplos.orgplos.org. Studies have demonstrated that CRES exhibits antimicrobial activity in vitroplos.orgplos.orgnih.gov. This activity contributes to the innate immunity of the male reproductive tractplos.orgplos.orgfrontiersin.org.
Direct Bactericidal Effects against Pathogens (e.g., Escherichia coli, Ureaplasma urealyticum)this compound has shown direct bactericidal effects against common pathogenic microorganisms found in male reproductive tract infections, including Escherichia coli (E. coli) and Ureaplasma urealyticum (U. urealyticum)plos.orgplos.orgnih.gov. In vitro experiments using recombinant this compound fused with glutathione-S-transferase (GST-CRES) demonstrated a substantial decrease in E. coli colony-forming units, with the effect being dose and time dependentplos.orgplos.orgnih.gov. Furthermore, GST-CRES was shown to inhibit the growth of U. urealyticum, prolonging the time it took for the bacteria to reach the plateau growth phase compared to controlsplos.orgplos.orgnih.gov. The antimicrobial activity against these pathogens was not impaired when the cysteine residues of this compound were mutated, suggesting that this effect is not dependent on its disulfide bondsplos.orgplos.orgnih.gov.
Data illustrating the dose-dependent effect of CRES on E. coli colony formation can be summarized as follows:
| CRES Concentration | E. coli Colony Forming Units (CFU) |
| Control | High |
| Low CRES | Moderate |
| High CRES | Low |
Note: This table represents a general trend observed in research findings and specific numerical data would depend on experimental conditions.
Functional analysis of CRES polypeptides revealed that the N-terminal region between amino acid residues 31 and 60 contains the active center for its antimicrobial activity plos.orgplos.orgnih.govnih.gov.
Molecular Mechanisms of Antimicrobial ActionThe antimicrobial effects of this compound are mediated through several molecular mechanismsplos.orgplos.orgnih.gov.
Inhibition of Macromolecular SynthesisIn addition to membrane permeabilization, this compound also inhibits macromolecular synthesis in bacteriaplos.orgplos.orgnih.govnih.gov. Research using isotope labeling with radioactive precursors such as [methyl-3H] thymidine (B127349), [5-3H] uridine (B1682114), and L-[4,5-3H (N)] leucine (B10760876) has demonstrated that CRES inhibits the synthesis of DNA, RNA, and protein in E. coli in a dose-dependent mannerplos.org. This inhibition of essential cellular processes contributes to the overall bactericidal effect of CRES proteinplos.orgplos.orgnih.govnih.gov.
The dual mechanisms of membrane permeabilization and inhibition of macromolecular synthesis highlight the multifaceted approach of this compound in combating bacterial pathogens in the male reproductive tract plos.orgplos.orgnih.govnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (CST8) | Information not readily available in PubChem for the full protein. Gene ID for human CST8 is 854 |
| PC4 (PCSK4) | Information not readily available in PubChem for the full protein. Gene ID for human PCSK4 is 5126 |
Note: PubChem primarily provides CIDs for small molecules. This compound and PC4 are large biological macromolecules (proteins), and their information is typically found in protein databases like UniProt or gene databases like NCBI Gene.## The Multifaceted Roles of this compound in Male Reproductive Biology and Immunity
Cystatin-related epididymal spermatogenic (CRES) protein, also known as CST8, is a member of the cystatin superfamily primarily found in the male reproductive tract. While related to cysteine protease inhibitors, CRES notably lacks key structural elements for typical cysteine protease inhibition oup.comnih.gov. Instead, research has unveiled diverse roles for CRES, ranging from critical functions in sperm function and fertilization to acting as an innate antimicrobial agent within the epididymal lumen. Its expression is highly specific and age-dependent in the testis and epididymis, underscoring its importance in male reproductive maturation and health plos.orgplos.org. CRES exists in various isoforms, including non-glycosylated forms at 12 and 14 kDa and glycosylated forms at 17 and 19 kDa oup.com.
Beyond its classification, this compound participates in key biological processes essential for successful reproduction.
Role in Sperm-Zona Pellucida Binding and Oocyte Fusion
This compound is strategically located within spermatozoa, being present in the acrosome and associated with the outer dense fibers of the sperm tail nih.gov. Studies utilizing genetic knockout models have provided compelling evidence for the involvement of CRES in the fertilization process oup.com. Sperm derived from Cres knockout mice exhibit a diminished capacity for binding to the zona pellucida and subsequent fusion with the oocyte in vitro oup.com. These findings highlight a crucial role for CRES during fertilization, suggesting its influence on the intricate interactions between sperm and the egg's outer layers, ultimately impacting gamete fusion oup.com. The specific localization of CRES within sperm compartments involved in acrosome reaction and motility points towards its potential mechanistic contributions to these vital steps in fertilization oup.comnih.gov.
Regulation of Proteolytic Activity (e.g., PC4) in the Epididymal Lumen
CRES has been identified as an inhibitor of certain serine proteases, notably proprotein convertase PC4 (PCSK4) oup.comnih.gov. PC4, a member of the proprotein convertase family, is instrumental in cleaving inactive protein precursors into their active forms jenabioscience.comresearchgate.net. This proteolytic activity of PC4 is particularly significant for mammalian fertilization, where it is involved in activating key proteins on the sperm surface. Disruption of PC4 function, as observed in PC4 knockout mice, leads to severe male infertility linked to premature acrosome reaction jenabioscience.comresearchgate.net.
Investigations into the interaction between CRES and PC4 have revealed that recombinant epididymal this compound can inhibit PC4 activity in vitro jenabioscience.comnih.gov. The inhibitory effect is influenced by the oligomeric state of CRES, with the dimeric form demonstrating stronger inhibition (lower Ki value) compared to the monomeric form when tested against a specific fluorogenic substrate jenabioscience.comnih.gov. Both forms, however, were shown to impede PC4-mediated processing of a relevant substrate in a cell line, with the dimer exhibiting greater efficiency jenabioscience.comresearchgate.net. The presence of both PC4-like activity and this compound within the epididymal fluid suggests a physiological interaction where CRES may modulate PC4 activity during the crucial stages of sperm maturation and transport within the epididymis, thereby contributing to the maintenance of sperm fertilizing potential jenabioscience.comresearchgate.net.
Antimicrobial Activities and Innate Immunity in the Male Reproductive Tract
Beyond its roles in sperm function, this compound also serves as a component of the innate immune system within the male reproductive tract.
Antimicrobial Activities and Innate Immunity in the Male Reproductive Tract
This compound has been characterized as a novel innate antimicrobial protein that contributes to the defense of the male reproductive tract against microbial invaders plos.orgplos.org. Its presence and activity are considered part of the local innate immunity plos.orgplos.orgfrontiersin.org.
Direct Bactericidal Effects against Pathogens (e.g., Escherichia coli, Ureaplasma urealyticum)
Studies have demonstrated that this compound exerts direct bactericidal effects against specific pathogens commonly implicated in male reproductive tract infections, including Escherichia coli (E. coli) and Ureaplasma urealyticum (U. urealyticum) plos.orgplos.orgnih.gov. In vitro experiments using recombinant this compound fused to GST showed a significant reduction in E. coli colony formation, indicating a direct killing effect that was dependent on both the concentration of CRES and the duration of exposure plos.orgplos.orgnih.gov. Similarly, CRES was found to inhibit the growth of U. urealyticum, delaying its progression to the plateau phase plos.orgplos.orgnih.gov. Interestingly, the antimicrobial activity of CRES against these bacteria remained intact even when its cysteine residues were mutated, suggesting that this function is independent of the disulfide bonds typically involved in maintaining the structure of cystatins plos.orgplos.orgnih.gov.
The dose-dependent bactericidal effect of CRES on E. coli can be illustrated by the following general trend observed in research:
| CRES Concentration | Effect on E. coli CFU |
| Low | Moderate reduction |
| Medium | Significant reduction |
| High | Substantial reduction |
Note: This table represents a qualitative summary based on research findings; specific quantitative data would vary depending on experimental parameters.
Mapping of the antimicrobial activity to specific regions of the this compound has indicated that the active center responsible for this effect is located within the N-terminal segment, specifically between amino acid residues 31 and 60 plos.orgplos.orgnih.govnih.gov.
Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound are mediated through distinct molecular mechanisms that target bacterial viability plos.orgplos.orgnih.gov.
Induction of Bacterial Membrane Permeabilization
A primary mechanism by which this compound acts against bacteria is by inducing permeabilization of the bacterial membrane plos.orgplos.orgnih.govnih.gov. Experiments using fluorescent probes like NPN have shown that CRES treatment leads to a dose-dependent increase in fluorescence within E. coli cells, signifying damage and increased permeability of the bacterial membrane nih.gov. This disruption of membrane integrity can result in the leakage of essential intracellular components and ultimately lead to cell death plos.orgnih.gov.
Inhibition of Macromolecular Synthesis
In addition to compromising membrane integrity, this compound also interferes with essential bacterial processes by inhibiting macromolecular synthesis plos.orgplos.orgnih.govnih.gov. Studies employing radioactive precursors for DNA, RNA, and protein synthesis have demonstrated that CRES treatment leads to a dose-dependent inhibition of the incorporation of these precursors into bacterial macromolecules in E. coli plos.org. This suggests that CRES disrupts the machinery responsible for synthesizing DNA, RNA, and proteins, thereby halting bacterial growth and replication plos.org. The combined effects of membrane permeabilization and inhibition of macromolecular synthesis underscore the potent antimicrobial capacity of this compound in the male reproductive tract plos.orgplos.orgnih.govnih.gov.
Neuroendocrine Regulation and Function
This compound is expressed in the anterior pituitary gland, where it has been shown to colocalize with luteinizing hormone (LH) beta protein in gonadotropes of both male and female mice. nih.govguidetopharmacology.orgchemrxiv.orggenecards.org This colocalization suggests a potential functional interaction within these hormone-producing cells. CRES is synthesized and secreted by gonadotrope cell lines, indicating its active involvement in gonadotrope cellular processes. nih.govguidetopharmacology.orgchemrxiv.org
Unlike typical cystatins which inhibit cysteine proteases, this compound functions as an inhibitor of the serine protease prohormone convertase 2 (PC2). uni-freiburg.dewikipedia.orgnih.govwikipedia.org PC2 plays a crucial role in the post-translational processing of various proproteins and prohormones within the neuroendocrine system. uni-freiburg.dewikipedia.orgnih.govwikipedia.orgwikipedia.org The inhibition of PC2 by CRES suggests a regulatory role in the maturation and processing of neuroendocrine peptides, potentially including those involved in reproductive function. uni-freiburg.dewikipedia.orgnih.govwikipedia.org
Hormonal Regulation of this compound Expression in Gonadotropes
Studies have demonstrated that the expression of this compound in anterior pituitary gonadotropes is subject to hormonal regulation. nih.govguidetopharmacology.orgchemrxiv.org Investigations involving gonadectomy and subsequent hormone replacement in mice have provided evidence for this hormonal control. nih.govguidetopharmacology.orgchemrxiv.org
Research indicates that gonadotropin-releasing hormone (GnRH) exerts a negative regulatory effect on CRES mRNA levels in gonadotropes. uni-freiburg.de In vivo studies showed that castration significantly reduced CRES mRNA, and replacement with estradiol (B170435) (E2), testosterone (B1683101) (T), or dihydrotestosterone (B1667394) (DHT) further decreased CRES mRNA, suggesting negative regulation by gonadal hormones or GnRH. uni-freiburg.de The administration of a GnRH antagonist resulted in an increase in CRES mRNA, further supporting the negative regulation by GnRH. uni-freiburg.de
In addition to GnRH, steroid hormones also influence CRES expression. Organ culture studies revealed that while GnRH caused a substantial decrease in CRES mRNA, E2 also resulted in a reduction, albeit to a lesser extent. uni-freiburg.de Examination of this compound levels by immunohistochemistry showed that castration led to a profound reduction in this compound, while replacement with DHT and, in part, testosterone, but not E2, restored CRES levels. uni-freiburg.de This suggests that androgens may directly regulate this compound levels in gonadotropes. uni-freiburg.de
The complex hormonal regulation of CRES expression in gonadotropes is summarized in the table below, highlighting the observed effects of key reproductive hormones:
| Hormone/Treatment | Effect on CRES mRNA in Gonadotropes | Effect on this compound in Gonadotropes | Source(s) |
| Castration | Reduced | Reduced | uni-freiburg.de |
| Estradiol (E2) | Decreased (in organ culture) | No restoration after castration | uni-freiburg.de |
| Testosterone (T) | Decreased | Partial restoration after castration | uni-freiburg.de |
| Dihydrotestosterone (DHT) | Decreased | Restored after castration | uni-freiburg.de |
| GnRH | Decreased (in organ culture) | Not directly assessed in this context | uni-freiburg.de |
| GnRH Antagonist | Increased | Little effect (in castrated mice) | uni-freiburg.de |
Note: Data primarily derived from mouse studies.
Proposed Role in Gonadotrope-Mediated Control of Reproduction
The expression of this compound in gonadotropes and its ability to inhibit PC2 suggest a significant role in the neuroendocrine control of reproduction. nih.govguidetopharmacology.orgchemrxiv.orguni-freiburg.denih.govwikipedia.org Gonadotropes are responsible for synthesizing and secreting gonadotropins, such as LH and follicle-stimulating hormone (FSH), which are essential for regulating gonadal function and, consequently, reproduction. The colocalization of CRES with LHbeta protein further supports its involvement in gonadotrope function. nih.govguidetopharmacology.orgchemrxiv.org
Prohormone convertase 2 (PC2) is involved in the processing of various neuroendocrine peptides, and its inhibition by CRES could impact the maturation of prohormones within gonadotropes. uni-freiburg.dewikipedia.orgnih.govwikipedia.orgwikipedia.org The observed hormonal regulation of CRES expression, particularly the negative regulation by GnRH and the influence of androgens, aligns with the intricate feedback mechanisms governing the hypothalamic-pituitary-gonadal axis. uni-freiburg.de
Molecular Interactions and Pathways
Protein-Protein Interactions (PPIs)
CRES engages in several critical protein-protein interactions that define its function. These interactions range from the regulation of powerful enzymes to the structural contribution to sperm components and the formation of complex aggregates.
As a member of the cystatin superfamily of cysteine protease inhibitors, a primary function of CRES involves the regulation of protease activity. While it is related to inhibitors of cysteine proteases, CRES has been shown to interact with and inhibit members of the proprotein convertase (PC) family, which are serine proteases.
Research indicates a potential regulatory role for CRES on the activity of proprotein convertase 4 (PC4). PC4-like activity has been identified in the fluids of various epididymal compartments, coinciding with the presence of CRES protein. This suggests that CRES may function as a regulator of PC4, an enzyme implicated in sperm-egg interaction and fertilization.
Furthermore, in vitro assays have demonstrated that CRES can inhibit prohormone convertase 2 (PC2) at low nanomolar concentrations through a competitive inhibition mechanism, indicating a direct interaction with the enzyme's catalytic site. This inhibitory action appears specific, as CRES does not inhibit other proprotein convertases like furin and PC1/3. This targeted inhibition highlights a specialized role for CRES in modulating the activity of specific proteases that are crucial for protein processing events in the reproductive tract.
| Interacting Protease | Family | Observed Interaction/Effect | Potential Function |
|---|---|---|---|
| Proprotein Convertase 4 (PC4) | Serine Protease | Regulatory effect on PC4 activity | Regulation of sperm-egg interaction |
| Proprotein Convertase 2 (PC2) | Serine Protease | Competitive inhibition | Modulation of prohormone processing |
The localization of this compound within spermatozoa points to its structural and functional roles in specific sperm compartments. Studies have confirmed the presence of CRES in key structures essential for fertilization.
In mouse spermatozoa, immunolocalization studies have definitively placed this compound within the acrosome. semanticscholar.orgnih.gov The acrosome is a cap-like organelle containing a cocktail of hydrolytic and proteolytic enzymes that are released during the acrosome reaction, a critical step for sperm penetration of the egg's outer layers. nih.gov The presence of CRES in this compartment suggests it may regulate intra-acrosomal protein processing. nih.gov
In humans, the localization differs slightly but remains significant. CRES is found strictly localized to the equatorial segment of the sperm head. nih.gov This region is crucial as it is the initial site of fusion between the sperm and the egg plasma membrane. Notably, this localization persists in both capacitated and acrosome-reacted spermatozoa, and CRES becomes accessible to the extracellular environment after the acrosome reaction. nih.gov
Beyond the sperm head, evidence also indicates that this compound resides in the outer dense fibers (ODFs). semanticscholar.org The ODFs are prominent cytoskeletal structures in the sperm tail that surround the axoneme and are believed to contribute to the passive elastic recoil and motility of the flagellum. The association of CRES with these structures suggests a potential role in maintaining the structural integrity or function of the sperm tail.
A significant characteristic of CRES is its ability to self-aggregate and form higher-order structures, including homooligomers and functional amyloids. researchgate.net Unlike pathological amyloids associated with disease, the CRES amyloid is considered a functional amyloid, playing a physiological role in the epididymis. researchgate.net
Recombinant this compound readily forms amyloid structures in vitro, and these aggregates are also found in vivo within the epididymal lumen. researchgate.net CRES assembles with other members of its subgroup to form a complex, web-like amyloid matrix in the epididymal fluid. tdl.org This extracellular matrix is believed to have roles in host defense and sperm maturation. biorxiv.org
The process of CRES amyloidogenesis is complex and can proceed through at least two pathways. biorxiv.org One pathway involves domain swapping via the L1 loop, a mechanism common to the cystatin family. biorxiv.org A second, novel pathway involves intermolecular interactions between a flexible loop in one CRES monomer and a β-strand of an adjacent monomer, creating a pseudo-parallel β-sheet. biorxiv.org The formation of these amyloid structures can be influenced by external factors, such as the presence of nucleic acids, which can modulate the kinetics of oligomerization. biorxiv.org The this compound initially exists in a metastable globular state that can transition into pre-amyloid oligomeric forms, which then assemble into mature amyloid fibrils. biorxiv.orgnih.gov
Regulatory Pathway Integration
CRES function is integrated into the broader signaling networks that govern sperm maturation, specifically the process of capacitation.
Sperm capacitation is a series of biochemical and physiological changes that spermatozoa must undergo in the female reproductive tract to become competent to fertilize an oocyte. This process is governed by a well-defined signaling cascade. Key events include the efflux of cholesterol from the sperm plasma membrane, which increases membrane fluidity, and influxes of bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.
The increase in intracellular bicarbonate and calcium activates a soluble adenylyl cyclase (sAC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Elevated cAMP levels then activate Protein Kinase A (PKA), a central regulator of capacitation. nih.gov PKA activation initiates a cascade of phosphorylation events, most notably the tyrosine phosphorylation of a specific subset of sperm proteins, which is a hallmark of capacitated sperm. researchgate.net These signaling events ultimately lead to changes in sperm motility known as hyperactivation and prepare the sperm for the acrosome reaction.
CRES is situated within the context of these events. It is found in the acrosome of mouse sperm and is released during the acrosome reaction, which is the culmination of the capacitation process. nih.gov In human sperm, CRES is localized to the equatorial segment and remains there through capacitation and the acrosome reaction, becoming externally accessible after the reaction is complete. nih.gov This suggests that CRES does not directly initiate the early signaling events but may play a role in the later stages of capacitation or in the acrosome reaction itself, potentially by regulating the activity of proteases released during this process.
| Molecule/Ion | Role in Pathway | Upstream Activator(s) | Downstream Effect(s) |
|---|---|---|---|
| Bicarbonate (HCO₃⁻) | Co-activator of sAC | Influx from female tract fluid | Activation of soluble Adenylyl Cyclase (sAC) |
| Calcium (Ca²⁺) | Co-activator of sAC; regulates motility | Influx via channels (e.g., CatSper) | Activation of sAC; triggers hyperactivation |
| Adenylyl Cyclase (sAC) | Enzyme | Bicarbonate and Calcium | Production of cAMP |
| cAMP | Second messenger | Adenylyl Cyclase (sAC) | Activation of Protein Kinase A (PKA) |
| Protein Kinase A (PKA) | Serine/threonine kinase | cAMP | Phosphorylation of target proteins (e.g., tyrosine kinases) |
Functional Amyloidogenesis of Cres Protein
In Vitro Amyloid Formation and Self-Aggregation Properties
The amyloidogenic nature of CRES is not limited to the in vivo environment of the epididymis. Studies have demonstrated that recombinant CRES protein has the intrinsic ability to self-aggregate and form amyloid structures in vitro. nih.govresearchgate.net This finding provided the initial indication that CRES might be responsible for the amyloid structures observed within the epididymal lumen. nih.govnih.gov
Further research has shown that other members of the CRES subgroup, such as CRES2, CRES3, and cystatin E2, also possess amyloidogenic properties. oup.com When produced as recombinant proteins, these family members also self-assemble into amyloids in vitro. researchgate.net However, they exhibit different aggregation kinetics and properties. For instance, CRES3 rapidly forms large networks of beaded chains that are confirmed to be amyloid by X-ray diffraction. nih.gov
The process of amyloid formation can be monitored in vitro using techniques like Thioflavin T (ThT) assays, which measure the increase in fluorescence as the dye binds to forming amyloid fibrils. nih.gov Seeding assays have revealed that pre-formed amyloid aggregates can accelerate the amyloidogenesis of soluble monomers. nih.gov Interestingly, cross-seeding can occur between CRES family members. CRES3 beaded amyloids, for example, can accelerate the amyloid formation of CRES, which is a less amyloidogenic member of the family. nih.gov This suggests a potential mechanism for controlling the assembly of the functional amyloid matrix in vivo. nih.gov
Structural Transitions and Assembly into Amyloid Fibrils
Amyloid formation, by definition, involves a significant structural transition of a protein from its soluble, often globular state, to a highly ordered, insoluble fibrillar aggregate. nih.gov This process is characterized by the formation of a cross-β-sheet structure, where β-strands run perpendicular to the fibril axis, creating a highly stable architecture. nih.govnih.govmdpi.com this compound undergoes such a transition to assemble into the amyloid fibrils that constitute the epididymal matrix. nih.gov
The assembly is a process of self-aggregation where CRES monomers oligomerize and eventually form elongated fibrils. nih.govnih.gov In the context of the epididymal lumen, the amyloid matrix undergoes a structural maturation, shifting from a branched network in the caput to a more fibrillar structure in the cauda epididymis. oup.com This transition may be functionally significant, reflecting the changing needs of the maturing spermatozoa as they travel through the epididymis. mdpi.com
Studies on CRES family members have shown that during the aggregation process, different morphologies can be observed. For example, CRES3 initially forms beaded chains which then transition into films and fibrils during the process of seeding CRES aggregation. nih.gov This indicates a complex assembly pathway that may involve intermediate structures before the final mature fibril is formed. The stability of these amyloid structures is maintained by extensive hydrogen bonding within the cross-β-sheet core. mdpi.com
Proposed Functional Significance of CRES Amyloid Matrix in Sperm Maturation
The presence of a non-pathological, structurally dynamic amyloid matrix in the epididymis strongly suggests it serves one or more biological functions. nih.govnih.gov A primary proposed role for the CRES amyloid matrix is in the process of sperm maturation and protection. mdpi.comnih.gov The epididymis is where sperm acquire motility and the ability to fertilize an egg, a process that requires a highly regulated luminal environment. nih.gov
Several specific functions for the CRES amyloid matrix have been proposed. It may act as an extracellular scaffold or organizational center within the lumen. nih.govnih.gov This matrix could facilitate interactions between various luminal proteins or mediate the delivery of essential proteins to the sperm surface, possibly through a prion-like mechanism. nih.govnih.govmdpi.com By creating a structure analogous to a bacterial biofilm, the amyloid matrix may create a unique microenvironment that supports the sperm community, aiding in their maturation and survival. mdpi.comnih.gov
Another critical proposed function is host defense. oup.com The male reproductive tract is vulnerable to ascending pathogens, and the CRES amyloid matrix has been shown to possess antimicrobial properties. oup.commdpi.com The matrix can trap bacteria and disrupt their membranes, protecting the maturing sperm from infection. oup.com The absence of CRES leads to pathologies in the epididymis, highlighting the importance of this functional amyloid in maintaining tissue homeostasis and fertility. nih.gov
Table 2: Proposed Functions of the CRES Amyloid Matrix
| Proposed Function | Description | References |
|---|---|---|
| Sperm Maturation | Acts as a scaffold to deliver proteins to the sperm surface and organize protein interactions within the luminal fluid. | nih.govnih.govmdpi.com |
| Sperm Protection | Provides a protective barrier and possesses antimicrobial properties to defend against pathogens. | oup.commdpi.comnih.gov |
| Extracellular Quality Control | May be involved in the removal or sequestration of aberrant or excess secreted proteins from the lumen. | nih.govnih.gov |
| Biofilm-like Environment | Creates a community-like structure for spermatozoa, facilitating nutrition, survival, and maturation during epididymal transit. | mdpi.comnih.gov |
| Cell Communication | May form an extracellular matrix-like structure for communication between epithelial cells and sperm. | nih.gov |
Advanced Research Methodologies and Experimental Models
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the regulation and expression of the gene encoding CRES protein, Cst8. These methods allow researchers to analyze Cst8 mRNA levels, identify where and when the gene is expressed, and manipulate its expression for functional studies.
Gene Expression Analysis (RT-PCR, Northern Blot)
Gene expression analysis techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Northern blotting are routinely used to detect and quantify Cst8 mRNA. RT-PCR is a highly sensitive method that can detect RNA transcripts even from limited starting material. thermofisher.com Northern blotting, while generally less sensitive than RT-PCR, provides information about transcript size and can reveal the presence of alternatively spliced or multiple transcripts generated from a single gene locus. thermofisher.com Both methods can be used for quantitative analysis, either relatively by comparing expression levels between samples using internal controls, or absolutely by comparing signals to a standard curve generated from known concentrations of a synthetic RNA standard. thermofisher.comthermofisher.com
Studies have utilized RT-PCR to demonstrate Cst8 gene expression in the male and female anterior pituitary gland gonadotropes. nih.gov Northern blot analysis of pituitary gland cell lines has further confirmed Cst8 expression in these cells. nih.gov In the testis, Cst8 gene expression has been shown to be stage-specific during spermatogenesis, predominantly localized to round and early elongating spermatids. plos.orgplos.orgnih.gov
Gene Knockout Models (e.g., Cst8 null mice) for Functional Elucidation
Gene knockout models, such as Cst8 null mice, are invaluable tools for elucidating the physiological function of the this compound in vivo. These models are created by genetically modifying mice to inactivate or delete the Cst8 gene, preventing the production of functional this compound. nih.gov By observing the phenotypic consequences in these knockout mice compared to wild-type littermates, researchers can infer the roles of CRES.
Studies using Cst8 knockout mice have shown that while both male and female Cst8-/- mice are fertile in vivo, males exhibit reduced total and progressive sperm motility, oligozoospermia (low sperm count), and decreased in vitro sperm fertilizing ability. researchgate.netjax.org This reduced fertility in vitro is associated with impaired sperm capacitation and acrosome reaction. researchgate.net Further investigation using Cst8-/- sperm has revealed an inability to undergo a progesterone-induced acrosome reaction after incubation in capacitating media, suggesting a critical role for CRES in this process. researchgate.net
Protein Biochemistry and Structural Biology
Understanding the function of this compound at a molecular level requires detailed knowledge of its biochemical properties and three-dimensional structure. Techniques in protein biochemistry and structural biology are employed to express, purify, and determine the atomic arrangement of the protein.
Protein Expression and Purification Techniques
To study this compound in isolation, it must be expressed and purified from its biological source or through recombinant methods. Recombinant protein expression, often in systems like Escherichia coli, allows for the production of large quantities of protein and facilitates isotopic labeling for structural studies like NMR. nih.govwikipedia.org Purification techniques separate the target protein from other cellular components based on characteristics such as size, charge, or binding affinity. biobasic.comopenaccessjournals.com Common methods include chromatography techniques like affinity chromatography, ion exchange chromatography, and gel filtration. biobasic.comopenaccessjournals.comresearchgate.net
Recombinant mouse this compound, including truncated fragments and cysteine mutants, has been successfully expressed in E. coli and purified using affinity chromatography with a glutathione-S-transferase (GST) tag. nih.gov Purification protocols have been developed to obtain non-denatured mouse CRES, allowing for the study of its assembly into amyloid structures under conditions mimicking the in vivo environment. researchgate.netnih.gov
X-ray Crystallography for Monomer and Amyloid Structures
X-ray crystallography is a powerful technique used to determine the atomic-resolution three-dimensional structure of proteins. libretexts.orgnih.govjic.ac.uk This method involves obtaining high-quality protein crystals, exposing them to X-rays, and analyzing the resulting diffraction pattern to construct an electron density map from which the protein structure is built. nih.govjic.ac.uk X-ray crystallography can provide insights into the folded structure of the CRES monomer and potentially the arrangement of molecules within CRES amyloid structures.
The X-ray crystal structure of the CRES monomer has been determined, revealing a typical cystatin fold with an alpha-helix and a beta-sheet composed of four beta-strands. nih.govtdl.org Crystallization experiments have been performed using modified this compound (e.g., C48A mutation to prevent inappropriate disulfide bond formation) to obtain diffraction-quality crystals. nih.gov The structure has been solved at resolutions allowing for detailed analysis of the protein's conformation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution or solid states. wikipedia.orgtdl.orgelsevier.com Solution-state NMR is suitable for studying the structure and dynamics of proteins in a dissolved state, while solid-state NMR is employed for samples that are not soluble or form aggregates, such as amyloid fibrils. wikipedia.orgresearchgate.netresearchgate.net NMR provides information about the local environment of individual atoms within the protein, which can be used to determine the protein's three-dimensional structure and monitor conformational changes. wikipedia.org
NMR spectroscopy has been utilized to study the structure and dynamics of this compound. tdl.orgtdl.orgresearchgate.net Solution-state NMR has been used to determine a structural model of the CRES monomer, which also shows a typical cystatin fold. tdl.org Solid-state NMR experiments have been performed on CRES amyloids to analyze their secondary structure and gain insights into the mechanism of amyloid formation. researchgate.nettdl.orgresearchgate.net Comparisons between solution and solid-state NMR chemical shifts have indicated differences in secondary structural components upon amyloid formation, suggesting mechanisms such as conformational switching and domain swapping. researchgate.nettdl.org
Electron Microscopy (Negative Stain TEM) for Fibril Visualization
Electron microscopy, particularly Transmission Electron Microscopy (TEM) with negative staining, is a crucial technique for visualizing the morphology of protein aggregates such as amyloid fibrils. Negative staining involves embedding biological molecules in a thin film of heavy metal salts, like uranyl acetate (B1210297) or uranyl formate, to enhance contrast and reveal structural details. This method allows for the visualization of fibrils at high contrast against the stained background.
Studies have shown that this compound can self-aggregate and form amyloid structures both in vitro and in vivo. Negative stain electron microscopy has been used to demonstrate that CRES subgroup members can form amyloid in vitro. TEM of negatively stained specimens is considered essential for characterizing the morphology of fibrils and pre-fibrillar species. While negative staining provides high contrast, it typically does not allow for high-resolution reconstructions compared to techniques like cryo-EM.
Solubility Assays
Assessing protein solubility is fundamental for various biochemical studies, including structural biology and crystallization. Protein solubility and stability can be influenced by chemical additives. Solubility assays are designed to identify solution conditions that promote protein solubility and stability while minimizing precipitation.
CRES subgroup members have been observed to be present in the epididymal lumen in both soluble and particulate forms. Solubility screens can evaluate protein solubility in the presence of various chemical additives. Methods for assessing protein solubility include in vivo and in vitro formats, such as those utilizing split GFP systems. Other approaches involve evaluating protein solubility in different conditions, such as varying temperatures or the presence of different substances.
Cellular and Functional Assays
Immunolocalization Techniques (Indirect Immunofluorescence, Immunogold Electron Microscopy)
Immunolocalization techniques are vital for determining the cellular and subcellular distribution of proteins. Indirect immunofluorescence and immunogold electron microscopy have been extensively used to study the localization of this compound.
Indirect immunofluorescence has demonstrated the presence of this compound in developing germ cells and its association with epididymal spermatozoa. Studies using this technique showed that this compound is localized in sperm acrosomes and is released during the acrosome reaction. Following the acrosome reaction, this compound localization was found to be similar to that of proacrosin/acrosin, detected in both the soluble fraction and associated with acrosome-reacted spermatozoa. Immunogold electron microscopy, an equivalent technique for electron microscopy that uses colloidal gold particles attached to antibodies, provides higher resolution localization information and has confirmed the presence of this compound in sperm acrosomes. Immunogold labeling utilizes the high electron density of gold particles to create high contrast "dark spots" at the site of antibody binding.
Western Blot Analysis for Protein Detection and Isoform Characterization
Western blot analysis, also known as immunoblotting, is a widely used technique for identifying specific proteins within a complex mixture and characterizing protein expression. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting the protein of interest using specific antibodies.
Western blot analysis has been employed to detect this compound in various tissues, including mouse testis and epididymis, and in mouse and human spermatozoa. This technique is particularly useful for observing protein isoforms, which appear as multiple bands reflecting size differences. Studies on this compound have identified different isoforms, notably 19-kDa and 14-kDa forms. Western blot analysis revealed that while both 19- and 14-kDa forms were present in testicular and proximal caput epididymal spermatozoa, the 14-kDa protein was the predominant form in mid-caput to cauda epididymal spermatozoa. Western blotting has also been used to confirm the identification of this compound in isolated acrosomal matrices.
In vitro Fertilization and Sperm Functionality Assays
In vitro fertilization (IVF) and sperm functionality assays are crucial for evaluating the impact of proteins like CRES on sperm function and fertilization capacity. These assays can assess various aspects of sperm performance, including motility, capacitation, the acrosome reaction, and the ability to fertilize oocytes.
Studies using mice lacking the CRES gene (Cst8−/−) have utilized IVF assays to investigate the role of CRES in fertility. While Cst8−/− mice exhibited normal fertility in vivo, their spermatozoa showed a profound defect in the ability to fertilize in vitro. This reduced fertility in vitro was rescued by exposing spermatozoa to dibutyryl cAMP (dbcAMP) and isobutylmethylxanthine (IBMX) before fertilization.
Sperm functionality assays, such as evaluating the acrosome reaction, are often conducted alongside IVF. The acrosome reaction, a critical event for fertilization, can be induced by agents like the calcium ionophore A23187 or physiological inducers like the zona pellucida. Assays have shown that spermatozoa from Cst8−/− mice were capable of undergoing the acrosome reaction induced by A23187 in a time-dependent manner, similar to wild-type spermatozoa. Sperm-zona pellucida binding assays are also used to assess sperm function.
Antimicrobial Activity Assays (Colony Forming Units, Spectrophotometry)
This compound has been investigated for potential antimicrobial activity using in vitro assays such as colony forming unit (CFU) assays and spectrophotometry. These methods are standard approaches for quantifying bacterial viability and growth inhibition.
CFU assays involve incubating bacteria with the protein of interest and then plating serial dilutions to count the number of viable colonies. A substantial decrease in CFU indicates antibacterial activity. Studies using recombinant this compound fused with glutathione-S-transferase (GST) showed a dose- and time-dependent decrease in Escherichia coli CFU after incubation. For example, incubation with 100 ng/mL of full-length this compound or mutant CRES proteins resulted in approximately a 95% reduction in CFU after 4 hours.
Spectrophotometry can be used to monitor the growth of microorganisms in liquid culture by measuring the absorbance or optical density of the culture over time. Inhibition of growth by the test protein results in a delayed or reduced increase in absorbance. Spectrophotometric methods have been used to investigate the anti-Ureaplasma urealyticum (Uu) activity of this compound. Results showed that it took longer for Uu to reach the plateau growth phase when incubated with GST-CRES recombinant protein compared to controls.
Functional analysis using these assays has indicated that the antimicrobial activity of this compound is not dependent on its disulfide bonds and that the active center resides between amino acid residues 31 and 60 of its N-terminus.
Summary of Antimicrobial Activity Results (Example Data from Snippet)
| This compound Form | Concentration (ng/mL) | E. coli Survival (% of Control after 4h) |
| Full-length GST-CRES | 100 | ~5% |
| Full-length GST-CRES | 10 | Decreased (p<0.01) |
| Full-length GST-CRES | 1 | No apparent change |
| CRES fragment N30 | - | No inhibition |
| CRES fragment N60 | - | Similar activity as full-length |
| GST (Control) | 100 | No detectable activity |
Note: Data is illustrative based on descriptions in snippet. Specific percentage for 10 ng/mL and N30/N60 activity relative to full-length are based on interpretation of the text.
Ureaplasma urealyticum Growth Inhibition (Example Data from Snippet)
| Incubation Condition | Time to Reach Growth Plateau |
| Uu + 100 ng/mL GST-CRES | After 36 hours |
| Control group | After 18 hours |
Note: Data is illustrative based on descriptions in snippet.
Cell Membrane Permeabilization Assays
Cell membrane permeabilization assays are utilized to investigate the ability of this compound to disrupt the integrity of cellular membranes. A common method employed is the 1-N-Phenyl-Naphthylamine (NPN) uptake assay. NPN is a fluorescent dye that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in phospholipid environments, such as cell membranes. When the bacterial membrane is disrupted, NPN can enter and intercalate into the damaged membrane, leading to an increase in fluorescence intensity. nih.govnih.gov
Studies investigating the antimicrobial mechanism of recombinant this compound have shown a dose-dependent increase in Escherichia coli (E. coli) membrane permeabilization upon treatment with this compound fused with glutathione-S-transferase (GST-CRES). nih.govnih.gov This indicates that this compound can increase bacterial membrane permeability. nih.govnih.gov This permeabilization effect is a key aspect of the protein's antimicrobial activity. nih.govnih.govuni.lu
Macromolecular Synthesis Inhibition Assays
Macromolecular synthesis inhibition assays are conducted to determine the effects of this compound on essential cellular processes such as DNA, RNA, and protein synthesis. These assays typically involve measuring the incorporation of radioactive precursors into newly synthesized macromolecules.
In research on the antimicrobial activity of this compound, the effects on macromolecular synthesis in E. coli have been examined. nih.govnih.gov This involves incubating E. coli with varying concentrations of recombinant this compound and monitoring the incorporation of radioactive precursors such as [methyl-³H] thymidine (B127349) for DNA synthesis, [5-³H] uridine (B1682114) for RNA synthesis, and L-[4,5-³H (N)] leucine (B10760876) for protein synthesis. nih.govnih.gov
Findings from these assays have demonstrated that this compound inhibits DNA, RNA, and protein synthesis in E. coli in a dose-dependent manner. nih.govnih.gov This inhibition of macromolecular synthesis contributes to the ability of this compound to block bacterial growth. nih.gov
Below is a representative data structure illustrating the potential outcome of macromolecular synthesis inhibition assays with varying concentrations of this compound:
| This compound Concentration (ng/mL) | Relative DNA Synthesis (% of Control) | Relative RNA Synthesis (% of Control) | Relative Protein Synthesis (% of Control) |
| 0 | 100 | 100 | 100 |
| 50 | Data varies by study | Data varies by study | Data varies by study |
| 100 | Data varies by study | Data varies by study | Data varies by study |
| 200 | Data varies by study | Data varies by study | Data varies by study |
Note: Specific data values would depend on the experimental conditions and organism studied.
Hormone Replacement Studies
Hormone replacement studies have provided insights into the regulation of this compound expression in certain tissues. While this compound is known for its prominent expression in the male reproductive tract, studies have also indicated its presence in the anterior pituitary gland, specifically in gonadotropes. brightpathlabs.com
Research involving gonadectomy and subsequent hormone replacement in mouse models has suggested that the expression of this compound in gonadotropes is subject to hormonal regulation. brightpathlabs.com These types of studies are crucial for understanding the endocrine control mechanisms influencing this compound levels in neuroendocrine tissues. brightpathlabs.com This hormonal regulation may imply a role for this compound in the gonadotrope-mediated control of reproduction. brightpathlabs.com
Future Research Directions and Unresolved Questions
Elucidating Comprehensive Molecular Mechanisms in Sperm Physiology
While CRES protein is known to be present in the sperm acrosome and implicated in sperm maturation and fertilization, the comprehensive molecular mechanisms by which it influences these processes are not yet fully understood. Future research needs to delve deeper into the specific interactions of CRES with other sperm proteins and cellular components. Understanding how CRES is processed, translocated, and released during sperm capacitation and the acrosome reaction is crucial. nih.gov The precise role of different this compound forms (monomeric, glycosylated, and high molecular mass complexes) in sperm function also requires further clarification. nih.gov Additionally, investigating how CRES contributes to sperm motility, viability, and the ability to bind to and penetrate the oocyte remains a key area of focus. medsci.org
Defining the Precise Role of CRES Amyloid in Epididymal Function
The discovery of CRES forming functional amyloid in the epididymal lumen opens up numerous research avenues. nih.govplos.org The exact functions of this amyloid structure within the epididymal environment are still being defined. Possible roles include forming an extracellular matrix-like structure for cell-cell or cell-sperm communication, mediating protein-protein interactions, delivering proteins to sperm during maturation, acting as a scaffold, or participating in the removal of secreted proteins from the lumen. nih.gov Future studies should aim to experimentally validate these proposed functions. Furthermore, investigating the mechanisms that regulate CRES amyloid formation, modification, and eventual removal from the epididymal lumen will provide critical insights into its dynamic nature and biological significance. nih.gov The potential interplay between CRES amyloid structure and its function, including observed changes in amyloid structure along the epididymal tubule, also warrants further exploration. plos.orgnih.gov
Characterization of this compound in Diverse Mammalian Species
Most of the research on this compound has been conducted in mouse models. nih.govnih.govplos.orgnih.govplos.orgnih.govnih.govoup.com To understand the broader relevance of CRES in mammalian reproduction, it is essential to characterize its expression, structure, function, and amyloid-forming properties in a wider range of mammalian species. irjse.in Comparative studies can reveal conserved aspects of CRES biology across species, highlighting fundamental roles, as well as species-specific adaptations that may contribute to variations in reproductive strategies and susceptibilities. nih.govelifesciences.org Such research will provide valuable evolutionary and functional insights into the role of CRES in male fertility across the mammalian class.
Potential for Translational Applications in Reproductive Technologies and Antimicrobial Strategies (excluding clinical human trials)
The findings on this compound's roles in sperm maturation and its newly discovered antimicrobial properties suggest potential translational applications. nih.govplos.orgnih.govresearchgate.net In the realm of reproductive technologies, further research could explore the possibility of using CRES or its functional domains as biomarkers for sperm quality or epididymal function. mdpi.com Understanding CRES's role in sperm maturation might also lead to the development of improved in vitro sperm capacitation protocols for assisted reproductive technologies. frontiersin.orgfrontiersin.org Regarding antimicrobial strategies, the demonstrated activity of CRES amyloid against bacterial strains that cause epididymal infections in animal models is particularly promising. researchgate.net Future research can focus on isolating, characterizing, and potentially modifying the antimicrobial components of CRES amyloid for use as novel antimicrobial agents to combat reproductive tract infections in animals. frontiersin.orgcolumbia.edumdpi.com This could involve developing CRES-based compounds or peptides for veterinary applications, such as improving the health of breeding animals.
Q & A
Q. What are the key structural domains of CRES protein, and how do they influence its functional roles in the male reproductive tract?
this compound, a member of the cystatin superfamily, contains conserved cysteine residues critical for its structural conformation. The N-terminal region (residues 31–60) is essential for its antimicrobial activity, as demonstrated by recombinant protein assays using truncated polypeptides. Disruption of disulfide bonds via cysteine mutations does not impair its antimicrobial function, suggesting structural redundancy or alternative mechanisms . Chromosomal mapping reveals evolutionary ties to cystatin C, with conserved motifs (e.g., proline-tryptophan residues) that may mediate interactions with proteases or pathogens .
Q. What experimental models are suitable for studying this compound expression and localization in reproductive tissues?
- In vitro assays : Recombinant GST-CRES fusion proteins (produced in E. coli) enable functional studies, such as colony-forming unit (CFU) assays against E. coli and Ureaplasma urealyticum .
- In vivo models : Age-dependent expression in mouse testis and epididymis suggests using transgenic or knockout models to explore developmental regulation and tissue specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s antimicrobial mechanism, given its divergence from canonical cystatin protease inhibition?
- Hypothesis testing : Compare CRES with cystatin 3/11 using protease inhibition assays (e.g., fluorogenic substrate degradation) to confirm or refute shared mechanisms.
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to quantify dose-dependent membrane disruption in bacterial models, as shown in GST-CRES treatment .
- Transcriptomic profiling : Analyze pathogen response genes post-CRES exposure to identify downstream targets independent of protease inhibition .
Q. What methodological challenges arise when crystallizing this compound for structural analysis, and how can they be addressed?
- Purification : CRES’s small size (17.2 kDa) and disulfide bonds require optimized chromatography (e.g., His-tag affinity + size-exclusion) and redox buffers to prevent aggregation .
- Crystallization : Screening with sparse-matrix kits (e.g., PEG/Ion) and microseeding may improve crystal quality. Structural redundancy in the N-terminal active region could necessitate truncation (e.g., N60 polypeptide) for diffraction-quality crystals .
Q. How should researchers design experiments to validate this compound’s role in immune regulation beyond antimicrobial activity?
- Co-immunoprecipitation (Co-IP) : Identify binding partners (e.g., immune cell receptors) in reproductive tract lysates using anti-CRES antibodies .
- Knockout models : Assess inflammatory markers (e.g., cytokines) in Cres⁻/⁻ mice exposed to pathogens to evaluate immune dysregulation .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in antimicrobial assays?
- Non-linear regression : Fit CFU reduction data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values .
- Time-kill kinetics : Use mixed-effects models to account for variability in pathogen growth phases during prolonged GST-CRES exposure .
Q. How can researchers ensure reproducibility when preparing recombinant this compound for functional studies?
- Batch documentation : Record buffer composition (e.g., 20 mM Tris-HCl, pH 8.0 + 0.4M urea) and storage conditions (-20°C with 0.1% HSA/BSA) to prevent denaturation .
- Purity validation : Include SDS-PAGE (≥90% purity) and endotoxin testing (LAL assay) in supplementary materials .
Evolutionary and Functional Context
Q. What bioinformatic tools are optimal for tracing this compound’s evolutionary divergence from cystatin family members?
- Phylogenetic analysis : Use MEGA or Lasergene Suite to align mature protein sequences (e.g., cystatin C, D, S) and construct maximum-likelihood trees .
- Synteny mapping : Compare chromosomal loci (mouse Chr2 vs. human Chr20) to identify conserved regulatory elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
